1-(trifluoromethyl)-1H-indazole-3-carboxylic acid
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Overview
Description
1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a compound that features a trifluoromethyl group attached to an indazole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, which uses trifluoromethylating agents such as CF₃I in the presence of a photocatalyst . Another approach involves the use of trifluoromethylation reagents under photoredox catalysis conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale trifluoromethylation reactions using robust and scalable processes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Trifluoromethylbenzoic acid: Shares the trifluoromethyl group but has a different core structure.
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in similar applications.
Trifluoromethylphenyl derivatives: These compounds also feature the trifluoromethyl group and are used in pharmaceuticals and agrochemicals
Uniqueness: 1-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is unique due to its indazole core, which provides distinct chemical and biological properties. The combination of the indazole ring and the trifluoromethyl group enhances its stability, reactivity, and potential for biological activity .
Properties
CAS No. |
2763776-09-4 |
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Molecular Formula |
C9H5F3N2O2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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